Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate
Description
Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate is a halogenated pyrrole derivative characterized by bromine atoms at the 3- and 4-positions and methyl ester groups at the 2- and 5-positions. Its molecular formula is C₈H₇Br₂NO₄, with a molecular weight of 337.96 g/mol. Bromine substituents enhance electrophilicity, making this compound a versatile intermediate in pharmaceutical and materials chemistry, particularly for further functionalization via nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO4/c1-14-7(12)5-3(9)4(10)6(11-5)8(13)15-2/h11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAUQKWYXQETPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(N1)C(=O)OC)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460349 | |
| Record name | Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473401-83-1 | |
| Record name | Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate typically involves the bromination of a pyrrole precursor. One common method is the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate using N-bromosuccinimide (NBS) in carbon tetrachloride, initiated by azobis(isobutyronitrile) at the boiling point . This reaction introduces bromine atoms at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrrole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated pyrrole derivatives, while oxidation reactions can produce pyrrole oxides.
Scientific Research Applications
Pharmaceutical Development
The compound shows promise in pharmaceutical applications due to its biological activity:
- Antimicrobial Activity : Preliminary studies indicate that dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Inflammatory Pathways : Research suggests that this compound may interact with enzymes or receptors involved in inflammatory processes, potentially leading to therapeutic applications in treating inflammatory diseases.
- Cancer Research : Its structural features may allow it to act as a scaffold for designing novel anticancer agents. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block:
- Synthesis of Derivatives : The compound can be modified to create various derivatives that may possess enhanced biological activities or different chemical properties. For example, reactions involving nucleophiles can lead to the formation of new pyrrole derivatives .
- Reactivity Studies : Its unique reactivity profile allows chemists to explore various synthetic pathways, including cycloadditions and coupling reactions that can yield complex molecular architectures.
Environmental Studies
Research into the environmental impact of this compound is also emerging:
- Toxicity Assessments : Studies are being conducted to evaluate the compound’s toxicity levels and environmental persistence. Understanding its behavior in ecological systems is crucial for assessing potential risks associated with its use .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Synthesis of Pyrrole Derivatives
Research demonstrated the successful modification of this compound through nucleophilic substitution reactions. The derivatives exhibited varying degrees of biological activity, highlighting the compound's utility in drug development.
Mechanism of Action
The mechanism of action of Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate and its derivatives is not fully understood. it is believed that the bromine atoms and the pyrrole ring play a crucial role in interacting with biological targets. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to their biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and physicochemical properties of dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate with four analogues:
Key Observations:
Halogenation vs. Hydroxylation/Phenylation :
- Bromine atoms in the target compound increase molecular weight and electrophilicity compared to hydroxyl () or phenyl () groups. This makes brominated derivatives more reactive in cross-coupling reactions .
- The diphenyl analogue () exhibits higher lipophilicity (LogP = 3.74), favoring membrane permeability, whereas the dihydroxy derivative () is more polar, likely influencing solubility in aqueous systems.
Ester vs. Carboxylic Acid Functionalization :
- Methyl esters (target compound) enhance stability against hydrolysis compared to carboxylic acids (). The latter may participate in hydrogen bonding, affecting crystallinity and material properties .
Substituent Position and Steric Effects :
Crystallographic and Structural Data
- The 3,4-dibromo derivative (target compound) and its phenyl-sulfonyl analogue () were characterized using single-crystal X-ray diffraction. The latter’s crystal structure (R factor = 0.041) confirms planar geometry, typical of pyrrole derivatives .
- Ethyl-substituted analogues () exhibit similar planarity but with reduced halogen-induced distortions, favoring macrocycle assembly .
Biological Activity
Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate (CAS No. 473401-83-1) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by two bromine atoms at the 3 and 4 positions and two ester groups at the 2 and 5 positions of the pyrrole ring. These structural features contribute to its reactivity and potential pharmacological properties.
The molecular formula of this compound is . The presence of bromine atoms enhances its electrophilicity, which may influence its interaction with various biological targets.
Biological Activities
Research has indicated that pyrrole derivatives, including this compound, exhibit a range of biological activities:
- Antiviral Activity : Pyrrole derivatives have been explored for their antiviral properties. Initial studies suggest that this compound may interact with specific enzymes or receptors involved in viral replication pathways.
- Antibacterial Activity : Preliminary evaluations have demonstrated that this compound possesses antibacterial activity against various strains of bacteria. For instance, compounds similar in structure have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL .
- Antitubercular Properties : Some studies indicate potential antitubercular activity. Compounds with similar structures have exhibited strong action against Mycobacterium tuberculosis, which suggests that this compound may also be effective in this regard .
The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in metabolic pathways:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis. Molecular docking studies have shown that related pyrrole derivatives bind effectively to the active site of DHFR, inhibiting its function and thereby disrupting bacterial growth .
Structure-Activity Relationship
The structural characteristics of this compound play a significant role in its biological activity. The dual bromination enhances its reactivity compared to other pyrrole derivatives:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Dimethyl 1H-pyrrole-2-carboxylate | Contains a single carboxylate group | Less reactive than dibrominated counterparts |
| Ethyl 3-bromo-1H-pyrrole-2-carboxylate | Features a bromo substituent | Exhibits different solubility properties |
| This compound | Dual bromination and dicarboxylate functionality | Enhanced reactivity and potential biological activity |
Case Studies
Several studies have focused on the synthesis and evaluation of pyrrole derivatives similar to this compound. For example:
- Synthesis and Evaluation : A study synthesized novel pyrrole derivatives and tested their antibacterial activities. The results indicated that compounds with similar structural motifs exhibited significant antibacterial effects against E. coli and S. aureus, suggesting that this compound may also possess comparable efficacy .
- Molecular Docking Studies : Another research effort utilized molecular docking techniques to assess binding interactions between synthesized pyrroles and DHFR. The findings revealed promising binding affinities for several compounds, highlighting the potential therapeutic applications of this compound in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the key structural features of dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate, and how do they influence reactivity?
- Methodological Answer : The compound’s reactivity is governed by its electron-deficient pyrrole core, bromine substituents (strong electron-withdrawing groups), and ester functionalities. X-ray crystallography (e.g., monoclinic or triclinic crystal systems) can confirm stereoelectronic effects . For example, bromine atoms at positions 3 and 4 increase susceptibility to nucleophilic substitution, while ester groups stabilize intermediates via resonance. Use DFT calculations to map electron density distribution and predict regioselectivity in reactions .
Q. How is this compound synthesized, and what are common impurities?
- Methodological Answer : The compound is typically synthesized via bromination of dimethyl 1H-pyrrole-2,5-dicarboxylate using NBS (N-bromosuccinimide) or Br₂ in a controlled environment. Monitor reaction progress via HPLC or GC-MS to detect intermediates like mono-brominated byproducts . Common impurities include unreacted starting material and over-brominated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR detects aromatic protons (δ 6.5–7.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) and bromine-induced deshielding .
- IR : Stretching vibrations for C=O (1720–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~354) and bromine isotope patterns .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for derivatives of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and activation energies for bromination or ester hydrolysis. For example, ICReDD’s reaction path search methods combine DFT and experimental data to identify optimal catalysts (e.g., Lewis acids) or solvent systems (e.g., DMF vs. THF) . Validate predictions with kinetic studies (e.g., variable-temperature NMR) to assess energy barriers .
Q. What strategies resolve contradictions in regioselectivity data during functionalization?
- Methodological Answer : Conflicting regioselectivity in cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig) may arise from steric hindrance or electronic effects. Employ factorial design experiments (e.g., varying ligands, bases, or temperatures) to isolate dominant factors . For instance, bulkier ligands (e.g., XPhos) may favor substitution at less hindered positions. Compare crystallographic data (e.g., bond lengths/angles) with computational models to rationalize outcomes .
Q. How does the compound’s stability under thermal or photolytic conditions impact storage and handling?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Photodegradation pathways can be probed via UV-Vis spectroscopy and LC-MS to identify cleavage products (e.g., debromination or ester hydrolysis). Store in amber vials at –20°C under inert atmosphere to mitigate decomposition .
Q. What role does this compound play in synthesizing advanced materials (e.g., conductive polymers or metal-organic frameworks)?
- Methodological Answer : The pyrrole core can act as a ligand for transition metals (e.g., Pd or Cu) in MOF synthesis. Bromine substituents facilitate post-synthetic modification via Sonogashira coupling. For conductive polymers, electropolymerize the monomer in acetonitrile/TBAP electrolyte and characterize conductivity via cyclic voltammetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
